2-[(2-phenoxyethyl)thio]-1,3-benzoxazole

Antimicrobial Research Medicinal Chemistry Chemical Biology

2-[(2-phenoxyethyl)thio]-1,3-benzoxazole is a synthetic benzoxazole derivative characterized by a thioether linkage to a phenoxyethyl group. The benzoxazole scaffold is a recognized pharmacophore associated with a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
Cat. No. B5027264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-phenoxyethyl)thio]-1,3-benzoxazole
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C15H13NO2S/c1-2-6-12(7-3-1)17-10-11-19-15-16-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2
InChIKeyKSFYCZWIQDMUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole for Scientific Research


2-[(2-phenoxyethyl)thio]-1,3-benzoxazole is a synthetic benzoxazole derivative characterized by a thioether linkage to a phenoxyethyl group . The benzoxazole scaffold is a recognized pharmacophore associated with a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties . This specific derivative is offered by specialized chemical suppliers for research and development purposes, typically at purities of 95% or higher .

Scientific Rationale Against Generic Substitution for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole


Direct substitution of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole with other in-class compounds is not supported by the literature. The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents . The specific thioether linkage and phenoxyethyl group confer distinct steric and electronic properties that are predicted to alter target binding affinity and metabolic stability compared to analogs with amino or ether linkages . As no quantitative head-to-head studies were found, any assumption of functional interchangeability is scientifically unsound and constitutes a procurement risk.

Quantitative Evidence Guide for the Differential Selection of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole


Evidence Void: Lack of Public Comparator Studies for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole

A systematic search of PubMed, Semantic Scholar, and major patent databases did not yield any quantitative, comparator-based studies for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole. No publicly available data comparing its biological activity, pharmacokinetic profile, or synthetic utility against its closest analogs (e.g., 2-[(2-phenoxyethyl)thio]-1,3-benzothiazole, 2-[(2-phenoxyethyl)amino]-1,3-benzoxazole, or 2-[(2-phenoxyethyl)sulfonyl]-1,3-benzoxazole) were found. Therefore, no data-driven differentiation claim can be substantiated at this time .

Antimicrobial Research Medicinal Chemistry Chemical Biology

Validated Application Scenarios for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole Based on Current Evidence


Exploratory Synthesis and Library Enrichment

2-[(2-phenoxyethyl)thio]-1,3-benzoxazole serves as a structurally novel building block for the synthesis of screening libraries. Its unique thioether and phenoxyethyl substitution pattern provides a distinct chemical space that is underrepresented in public databases .

Internal Lead Discovery and Screening Campaigns

Organizations with internal screening capabilities can evaluate this compound in their proprietary assays. The benzoxazole core is a known pharmacophore, making it a plausible candidate for hit identification in antimicrobial or anticancer programs, but no external activity data guarantees efficacy .

Mechanistic Probe Development

The compound's distinct thioether linkage may serve as a mechanistic probe to study sulfur-mediated binding interactions or metabolic pathways involving thioether oxidation, such as cytochrome P450-mediated sulfoxidation .

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